molecular formula C22H26N4O4S B2921473 3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866344-85-6

3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2921473
CAS RN: 866344-85-6
M. Wt: 442.53
InChI Key: QOSMBLKSKMBPJS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a piperazine ring, and a methoxyphenyl group . These groups are common in many biologically active compounds .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step protocols involving reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperazine ring and the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the piperazine ring might make the compound somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives of thienopyrimidine compounds for potential therapeutic uses. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing analgesic and anti-inflammatory activities. These compounds were identified as COX-1/COX-2 inhibitors with significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Russell et al. (1988) synthesized thienopyrimidinedione derivatives as potential antihypertensive agents. These compounds were evaluated for antihypertensive effects in spontaneously hypertensive rats, showing potent oral antihypertensive agents in the study (Russell et al., 1988).

Lacivita et al. (2009) synthesized a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed very high to moderate 5-HT(1A) receptor affinity and were evaluated for their ability to visualize 5-HT(1A) receptors overexpressed in CHO cells by fluorescence microscopy (Lacivita et al., 2009).

properties

IUPAC Name

3-[5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-30-17-7-5-16(6-8-17)24-11-13-25(14-12-24)19(27)4-2-3-10-26-21(28)20-18(9-15-31-20)23-22(26)29/h5-9,15H,2-4,10-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSMBLKSKMBPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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